molecular formula C8H10N2S B3242940 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole CAS No. 1539550-96-3

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole

Cat. No.: B3242940
CAS No.: 1539550-96-3
M. Wt: 166.25
InChI Key: UOMHIVOWENCAEZ-UHFFFAOYSA-N
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Description

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole is a heterocyclic compound that features both a thiazole ring and a tetrahydropyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the tetrahydropyridine ring is a partially saturated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the tetrahydropyridine moiety. One common method involves the reaction of 4-bromo-1,2,3,6-tetrahydropyridine with thioamide under basic conditions to form the desired compound. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: Another compound with a tetrahydropyridine ring, used as a GABA receptor antagonist.

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: A boronic acid derivative with a tetrahydropyridine ring.

Uniqueness

5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole is unique due to the presence of both a thiazole and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. Its dual-ring structure allows for diverse chemical reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1,5-6,9H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMHIVOWENCAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole
Reactant of Route 2
5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole
Reactant of Route 3
5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole
Reactant of Route 4
5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole
Reactant of Route 5
5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole
Reactant of Route 6
5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole

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